molecular formula C48H36Cl2N8O2S4 B12030712 10-[({4-(4-chlorophenyl)-5-[4-(4-(4-chlorophenyl)-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)butyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]-10H-phenothiazine

10-[({4-(4-chlorophenyl)-5-[4-(4-(4-chlorophenyl)-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)butyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]-10H-phenothiazine

Cat. No.: B12030712
M. Wt: 956.0 g/mol
InChI Key: BPKHJZYMBYLCKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This complex compound belongs to the class of phenothiazines, which are heterocyclic compounds containing a phenothiazine ring system. Phenothiazines have diverse applications, including antipsychotic drugs, antimalarials, and dyes. Our focus here is on this specific derivative.

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. One common synthetic route includes the following:

  • Formation of the Phenothiazine Core:

    • Starting from 10H-phenothiazine, various reactions (such as halogenation, alkylation, or acylation) lead to the introduction of substituents.
    • The chlorophenyl groups are introduced at specific positions on the phenothiazine ring.
  • Triazole Ring Formation:

    • The triazole ring is formed by reacting the appropriate azide with an alkyne or an acetylene derivative.
    • The triazole ring is crucial for the compound’s biological activity.
  • Sulfanyl Group Addition:

    • The sulfanyl group is introduced using thiol chemistry.
    • The resulting compound contains both the triazole and sulfanyl moieties.

Industrial Production:

The industrial-scale production of this compound typically involves optimized synthetic routes, purification steps, and quality control measures.

Chemical Reactions Analysis

Reactions:

    Oxidation and Reduction:

    Substitution Reactions:

    Triazole Ring Reactions:

Common Reagents and Conditions:

    Oxidation: Typically, reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the phenothiazine core.

    Substitution: Sodium hydroxide (NaOH) or other strong bases facilitate substitution reactions.

    Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly employed.

Major Products:

The major products include the fully substituted compound with the triazole and sulfanyl groups.

Scientific Research Applications

This compound has diverse applications:

Mechanism of Action

The compound likely interacts with specific receptors or enzymes, affecting cellular signaling pathways. Further studies are needed to elucidate its precise mechanism.

Properties

Molecular Formula

C48H36Cl2N8O2S4

Molecular Weight

956.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-[4-[4-(4-chlorophenyl)-5-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-1,2,4-triazol-3-yl]butyl]-1,2,4-triazol-3-yl]sulfanyl]-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C48H36Cl2N8O2S4/c49-31-21-25-33(26-22-31)55-43(51-53-47(55)61-29-45(59)57-35-11-1-5-15-39(35)63-40-16-6-2-12-36(40)57)19-9-10-20-44-52-54-48(56(44)34-27-23-32(50)24-28-34)62-30-46(60)58-37-13-3-7-17-41(37)64-42-18-8-4-14-38(42)58/h1-8,11-18,21-28H,9-10,19-20,29-30H2

InChI Key

BPKHJZYMBYLCKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CSC4=NN=C(N4C5=CC=C(C=C5)Cl)CCCCC6=NN=C(N6C7=CC=C(C=C7)Cl)SCC(=O)N8C9=CC=CC=C9SC1=CC=CC=C18

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.